Product packaging for 5-(Benzyloxy)-1H-indene(Cat. No.:CAS No. 1446091-32-2)

5-(Benzyloxy)-1H-indene

Cat. No.: B3103612
CAS No.: 1446091-32-2
M. Wt: 222.28 g/mol
InChI Key: ABDLOXYDEPIWQP-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indene is a versatile aromatic organic compound that serves as a valuable synthetic intermediate and building block in advanced chemical research. The core structure of indene and its derivatives is of significant interest in medicinal chemistry, often found in pharmacologically active molecules and serving as a precursor for ligands in catalysis . The benzyloxy group at the 5-position makes this compound a key protected intermediate for the synthesis of more complex molecules; it can be readily deprotected to reveal a phenolic hydroxyl group, or the indene backbone can be functionalized for further elaboration. Researchers utilize this compound in the development of novel compounds for various applications, including as a scaffold in drug discovery for targeting neurological diseases and cancer, given the known biological importance of the indanone and indene core structures . Its reactivity also allows for use in material science, for instance, in the synthesis of specialized polymers or ligands for metal-organic frameworks. As a stable, functionalized indene, it provides a crucial starting point for explorations in organic methodology and the creation of compound libraries. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B3103612 5-(Benzyloxy)-1H-indene CAS No. 1446091-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxy-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-2-5-13(6-3-1)12-17-16-10-9-14-7-4-8-15(14)11-16/h1-6,8-11H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLOXYDEPIWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Benzyloxy 1h Indene and Its Derivatives

Direct Synthesis Approaches to 5-(Benzyloxy)-1H-indene

Direct synthesis focuses on creating the bicyclic indene (B144670) skeleton from acyclic or simpler cyclic precursors. These methods are pivotal in establishing the core structure, which can be subsequently modified.

Ring-Closing Metathesis Strategies for Indene Core Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of unsaturated rings, including the five-membered ring of the indene system. cdnsciencepub.comwikipedia.org This reaction typically involves the intramolecular metathesis of a diene substrate, catalyzed by ruthenium-based complexes like Grubbs' catalysts, to form a cycloalkene and a volatile byproduct such as ethylene. wikipedia.orgorganic-chemistry.org

For the synthesis of a 5-substituted indene, a viable strategy begins with a substituted phenol, which undergoes a palladium-catalyzed Suzuki coupling with an alkenylboronic ester to introduce a vinyl group. organic-chemistry.org Subsequent allylation of the phenolic hydroxyl group would yield a diene precursor. In the context of this compound, a hypothetical pathway could start with 4-benzyloxy-1-iodobenzene. This starting material can be converted into a diene through sequential coupling reactions, making it a suitable substrate for RCM. The ruthenium catalyst facilitates the cyclization to form the indene ring. organic-chemistry.org A key advantage of RCM is its functional group tolerance, allowing for the presence of the benzyloxy ether during the cyclization process. wikipedia.org

Table 1: Hypothetical Ring-Closing Metathesis Route

Step Starting Material Reagents and Conditions Intermediate/Product Purpose
1 4-Benzyloxy-1-iodobenzene Vinylboronic ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base 4-(Benzyloxy)styrene Introduction of first alkene
2 4-(Benzyloxy)styrene Formaldehyde, secondary amine (Mannich reaction), followed by elimination 1-(Benzyloxy)-4-(1,3-butadienyl)benzene Formation of a diene system

Intramolecular Cyclization Reactions and Annulation Pathways

Intramolecular cyclization, particularly the Friedel-Crafts acylation, is a classic and widely used method for constructing the indanone core, which is a direct precursor to indene. nih.gov This pathway typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. researchgate.netnih.gov

A well-documented route to 5-substituted indanones starts with anisole (B1667542) (methoxybenzene). google.com Anisole can undergo Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce 3-chloro-1-(4-methoxyphenyl)propan-1-one. This intermediate is then subjected to a second, intramolecular Friedel-Crafts reaction at elevated temperatures, which simultaneously causes demethylation and cyclization to yield 5-hydroxy-1-indanone (B188539). google.com This key intermediate can then be converted to 5-(benzyloxy)-1-indanone (see section 2.2.1) or directly to 5-hydroxy-1H-indene. The conversion of the indanone to the indene is typically achieved via a two-step sequence: reduction of the ketone to an alcohol (e.g., with NaBH₄) to form an indanol, followed by acid-catalyzed dehydration. conicet.gov.ar

Table 2: Synthesis via Intramolecular Cyclization

Step Starting Material Reagents and Conditions Intermediate/Product Purpose
1 Anisole 3-Chloropropionyl chloride, AlCl₃, CH₂Cl₂ 3-Chloro-1-(4-methoxyphenyl)propan-1-one Intermolecular acylation
2 3-Chloro-1-(4-methoxyphenyl)propan-1-one AlCl₃/LiCl, heat (molten state) 5-Hydroxy-1-indanone Intramolecular cyclization and demethylation google.com
3 5-Hydroxy-1-indanone Benzyl (B1604629) bromide, K₂CO₃, DMF 5-(Benzyloxy)-1-indanone Introduction of benzyloxy group
4 5-(Benzyloxy)-1-indanone NaBH₄, Methanol 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol Reduction of ketone

Another approach involves the dehydrogenation of the corresponding indane. wipo.int For instance, 5-(benzyloxy)indane, if synthesized, could be dehydrogenated using a catalyst such as platinum on an aluminum support to yield this compound. wipo.int

Palladium-Catalyzed Coupling Reactions for Indene Construction

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of complex ring systems. Palladium-catalyzed annulation reactions can build the indene skeleton in a single step from readily available components. researchgate.netsnnu.edu.cn One such strategy involves the reaction of an o-iodophenyl ketone with an alkynylborate, which efficiently constructs highly substituted indene skeletons. researchgate.net

To synthesize this compound, a plausible route would start with an appropriately substituted o-haloaryl precursor. For example, a palladium-catalyzed annulation of 2-bromo-4-(benzyloxy)benzyl bromide with a terminal alkyne could be employed. organic-chemistry.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for complex targets. nih.gov

Table 3: Hypothetical Palladium-Catalyzed Annulation Route

Step Starting Material 1 Starting Material 2 Catalyst System Product Purpose
1 2-Iodo-4-(benzyloxy)benzaldehyde Alkyne (e.g., acetylene (B1199291) gas) Pd(OAc)₂, Ligand (e.g., PPh₃), Base 5-(Benzyloxy)-1H-inden-1-one Carbonylative annulation

Incorporation of the Benzyloxy Moiety

These strategies focus on introducing the benzyloxy group at a specific stage of the synthesis, either onto a pre-formed hydroxylated indene/indanone core or by modifying a precursor that already contains a related functional group.

Etherification Methodologies for Benzyloxy Group Introduction

The most common and direct method for introducing a benzyloxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride.

This method is highly applicable to the synthesis of this compound, starting from 5-hydroxy-1-indanone. chemicalbook.com The phenolic hydroxyl group of 5-hydroxy-1-indanone is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide readily reacts with benzyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield 5-(benzyloxy)-1-indanone. This intermediate can then be converted to the final product as described in section 2.1.2.

Table 4: Williamson Ether Synthesis

Starting Material Reagents and Conditions Product Yield Reference

Derivatization and Functionalization Strategies of the this compound Core

Strategies for Introducing Substituents on the Indene Ring System

The indene ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can significantly influence the molecule's steric and electronic characteristics.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds on the indene framework. For these reactions to proceed, the indene must typically be pre-functionalized with a halide. For instance, 3-iodo-1H-indene derivatives, synthesized via methods like the iodocyclization of o-(alkynyl)styrenes, serve as versatile precursors. acs.org These iodo-indenes can readily participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively. acs.org

C-H activation is another powerful, atom-economical strategy for functionalizing the indene core. researchgate.netnih.gov Rhodium(III)-catalyzed C-H activation and annulation with alkynes can be used to construct complex spiro-[indene-proline] derivatives. nih.gov Similarly, ruthenium-catalyzed cascade annulation of aromatic aldehydes with acrylates builds the indene frame in a single pot under aerobic conditions. researchgate.net Iron(III) chloride has also been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to yield highly functionalized and regioselective indene derivatives. organic-chemistry.org

Furthermore, cyclization reactions provide a direct route to functionalized indenes. The cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by ruthenium complexes, can form 1-substituted-1H-indenes. organic-chemistry.org Another approach involves the Lewis-acid-promoted [3+2] cycloaddition of donor-acceptor cyclopropanes with alkynes, which yields indene derivatives through a process involving C-H functionalization. mdpi.com

The table below summarizes various catalytic methods for the functionalization of the indene ring system.

Catalyst/Reagent Reaction Type Substrates Product Type Reference
Palladium CatalystCross-coupling3-Iodo-1H-indenesPolysubstituted indenes acs.org
Rhodium(III) CatalystC-H Activation/AnnulationAromatic compounds, AlkynesSpiro-[indene-proline] derivatives nih.gov
Iron(III) ChlorideCleavage of C-N bondN-benzylic sulfonamides, AlkynesFunctionalized indenes organic-chemistry.org
Ruthenium CatalystCyclization2-Alkyl-1-ethynylbenzenes1-Substituted-1H-indenes organic-chemistry.org
Lewis Acids (e.g., BF₃·Et₂O)[3+2] CycloadditionDonor-acceptor cyclopropanes, AlkynesIndene derivatives mdpi.com

Modifications of the Benzyloxy Side Chain

The benzyloxy group at the 5-position of the indene is not merely a static protecting group but an active site for strategic molecular modifications.

The most fundamental transformation is debenzylation to unmask the phenolic hydroxyl group. This is commonly achieved via catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The resulting 5-hydroxy-1H-indene is a key intermediate that can undergo various subsequent reactions, such as O-alkylation or O-acylation, to introduce a wide array of ether and ester functionalities. This allows for systematic studies of structure-activity relationships by altering the nature of the substituent at the 5-position.

Advanced Functionalization Techniques for Enhanced Molecular Complexity

To construct more intricate and three-dimensional molecular architectures from the this compound core, chemists employ several advanced synthetic strategies.

Domino reactions, which involve sequential transformations in a single pot, are highly efficient for building complexity. A domino radical bicyclization has been developed to synthesize 1-azaspiro[4.4]nonane derivatives, which includes the formation of spiro[indene-1,2′-pyrrolidine] structures bearing a benzyloxy group. acs.org

Ring-expansion reactions offer a novel way to edit the molecular skeleton. A recently developed photoredox-enabled reaction allows for the insertion of a functionalized carbon atom into the indene ring to generate 2-substituted naphthalenes. nih.govnih.gov This method utilizes α-iodonium diazo compounds as carbyne equivalents and tolerates a wide variety of functional groups, providing a powerful tool for skeletal editing and late-stage modification. nih.govnih.gov

Spirocyclization represents another key strategy for increasing molecular complexity. Rhodium(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes is a known method for synthesizing spiro-[imidazole-indene] derivatives. bohrium.com Similarly, tin(IV) chloride can promote the spirocyclization of certain substrates to form spirocyclic julolidine (B1585534) derivatives. bohrium.com Multicomponent reactions, such as the one-pot synthesis of 2-Amino-4-(phenyl substituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives, demonstrate the power of combining multiple starting materials to rapidly generate complex heterocyclic systems fused to an indene core. nih.gov

The table below highlights some advanced functionalization techniques.

Technique Description Resulting Structure Reference
Domino Radical BicyclizationSequential radical cyclization reactions in one pot.Spiro[indene-1,2′-pyrrolidine] derivatives acs.org
Photoredox Ring ExpansionInsertion of a functionalized carbon atom into the indene ring.2-Substituted naphthalenes nih.gov, nih.gov
SpirocyclizationFormation of a new ring system sharing a single atom with the indene core.Spiro-[imidazole-indene] derivatives bohrium.com
Multicomponent ReactionsCombining three or more reactants in a single reaction to form a complex product.Indeno[1,2-b]pyridine derivatives nih.gov

Mechanistic Investigations of Reactions Involving 5 Benzyloxy 1h Indene

Elucidation of Reaction Pathways and Intermediate Species

Understanding the transient species and the routes they traverse is central to mechanistic chemistry. For reactions involving 5-(Benzyloxy)-1H-indene, several pathways have been proposed and studied, primarily involving carbocationic, radical, and metal-associated intermediates.

Carbocation-Mediated Reaction Mechanisms

Carbocations are key intermediates in a variety of organic reactions. sinica.edu.twnumberanalytics.com Their formation can be initiated by the protonation of an alkene or the departure of a leaving group. numberanalytics.com In the context of indene (B144670) synthesis, carbocation-mediated pathways are particularly relevant. For instance, the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes proceeds through the generation of a benzyl (B1604629) cation intermediate to form functionalized indene derivatives with high regioselectivity. organic-chemistry.org

The trityl cation (Tr⁺) is a well-known carbocation that can act as a Lewis acid catalyst. diva-portal.org It activates electrophiles, such as aldehydes, by forming an oxonium ion, which facilitates nucleophilic attack. diva-portal.org This principle can be applied to reactions involving precursors to this compound. The stability of the carbocation intermediate is a critical factor, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. numberanalytics.com The electron-donating nature of the benzyloxy group at the 5-position of the indene ring can influence the stability of any carbocationic intermediates formed during a reaction, potentially affecting the reaction rate and product distribution. diva-portal.org For example, the increased reactivity of 4-benzyloxy indene, attributed to the electron-donating properties of the substituent, has been noted to sometimes lead to product decomposition. diva-portal.org

Brønsted acid catalysis can also lead to the formation of carbocationic intermediates. For example, the synthesis of certain indanes and indenes can be achieved through Brønsted acid-catalyzed reactions, where the formation of a transient carbocation is a key step. beilstein-journals.org

Radical-Mediated Pathways in Indene Formation

Radical-mediated reactions offer an alternative pathway for the formation and transformation of indene derivatives. These reactions involve intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators like AIBN (2,2'-azobisisobutyronitrile). acs.org

The formation of the indene skeleton itself can proceed through radical mechanisms. For example, the reaction of a phenyl radical with allene (B1206475) or propyne, or the reaction of a benzyl radical with acetylene (B1199291), can lead to indene formation. rsc.org These pathways are often studied in the context of polycyclic aromatic hydrocarbon (PAH) growth. rsc.org Another route involves the activation of 3-phenylpropene to a 1-phenylallyl radical, which can then decompose to form indene. rsc.org

In the context of substituted indenes, intramolecular radical additions to aromatic rings are a known method. For example, the exposure of 2-iodoaryl benzyl ethers to tributyltin hydride and AIBN can initiate a radical cyclization to form an aryl-aryl bond. soton.ac.uk Furthermore, a domino radical bicyclization process involving oxime ethers has been reported to produce heterocyclic compounds with a pyrrolidine (B122466) nucleus fused to an indene skeleton. acs.org This process involves the generation of an aryl radical which then adds to a C=N bond. acs.org

Experimental and mechanistic studies have also pointed to a heat-induced radical reaction mechanism in the copper(II)-catalyzed formylation of certain aromatic compounds, where the copper salt acts as a catalyst and Selectfluor serves as a radical initiator. frontiersin.org

Metal-Catalyzed Mechanistic Cycles

Transition metal catalysis is a powerful tool in organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. mdpi-res.com Various metals, including palladium, rhodium, ruthenium, cobalt, and zirconium, have been employed in the synthesis of indenes. organic-chemistry.orgacs.orgnih.gov

The catalytic cycles for these reactions typically involve several key steps: oxidative addition, migratory insertion, and reductive elimination. For instance, rhodium-catalyzed C-H activation and annulation is a strategy for producing polyfunctionalized indenes. acs.org Similarly, Cp*Co(CO)I₂ catalyzes a C-H activation of aromatic systems with α,β-unsaturated ketones, followed by an aldol (B89426) condensation to yield indenes. organic-chemistry.org

In some cases, the mechanism involves the formation of a metal-vinylidene intermediate, followed by a 1,5-hydrogen shift. organic-chemistry.org Zirconium-based catalysts, such as ZrOCl₂·8H₂O, have been used in the Knoevenagel condensation to synthesize 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. nih.gov The proposed mechanism involves the activation of an aromatic aldehyde by the zirconium catalyst. nih.gov

Palladium-catalyzed reactions are also common. For example, a sequence of Suzuki coupling and ring-closing metathesis has been used to construct functionalized indenes. organic-chemistry.org Mechanistic studies of nickel-catalyzed cross-coupling reactions have also been explored, sometimes involving single-electron transfer processes to generate radical intermediates that combine with the nickel complex. acs.org

A proposed mechanistic cycle for a rhodium-catalyzed synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid and alkynes involves the reaction of the rhodium(I) catalyst with the starting materials to form an intermediate that undergoes cyclization. organic-chemistry.org

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies are essential for understanding the factors that govern the speed and feasibility of chemical reactions. For the formation of indene and its derivatives, these studies can provide valuable insights into the reaction mechanisms.

Rate constants for the formation of indene through various pathways have been predicted using ab initio RRKM theory-based master equation approaches. rsc.org These theoretical calculations help to identify the most significant reaction channels under different conditions of temperature and pressure. rsc.org For example, such studies have shown that reactions like phenyl + allene and benzyl + acetylene can be major contributors to indene formation. rsc.org

Experimental studies, such as monitoring reaction progress over time using techniques like NMR, can provide kinetic data. nih.gov For instance, in the photochemical rearrangement of certain indanone derivatives, quenching experiments can be used to confirm the multiplicity of the excited state involved in the reaction. nih.gov The influence of solvent on reaction rates and product distributions can also provide mechanistic clues. nih.gov

Protective Group Chemistry: Mechanisms of Benzyloxy Deprotection

The benzyloxy group is a common protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward removal. organic-chemistry.org The deprotection of the benzyloxy group from this compound to yield the corresponding 5-hydroxy-1H-indene is a key transformation.

Several methods exist for the cleavage of benzyl ethers, each with its own mechanism:

Catalytic Hydrogenation: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected alcohol and toluene. organic-chemistry.org To avoid the reduction of other sensitive functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source. organic-chemistry.org

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Lewis acids like boron tribromide (BBr₃) are also effective for debenzylation. researchgate.net The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by cleavage of the carbon-oxygen bond.

Oxidative Deprotection: Oxidizing agents can also be used to remove the benzyl group. For example, a bromo radical, generated from the oxidation of bromide, can effect the oxidative debenzylation of O-benzyl ethers to yield carbonyl compounds. organic-chemistry.org A nitroxyl (B88944) radical in the presence of an iodonium (B1229267) salt can also catalyze this transformation at room temperature. organic-chemistry.org Another method involves oxidation to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise environment of each proton and carbon atom in 5-(Benzyloxy)-1H-indene can be mapped.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the indene (B144670) core protons and the benzyloxy substituent protons.

The protons of the five-membered ring of the indene system typically appear in characteristic regions. The olefinic protons at the C2 and C3 positions show distinct chemical shifts and coupling patterns. chemicalbook.com The benzyloxy group introduces a singlet for the two methylene (B1212753) protons (-O-CH₂-Ph) and a multiplet for the five protons of the phenyl ring. The aromatic protons on the indene's benzene (B151609) ring are influenced by the electron-donating ether group at C5.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1 (CH₂) ~3.4 t ~2.0
H2 (CH) ~6.6 dt J(H2,H3) = 5.5, J(H2,H1) = 2.0
H3 (CH) ~6.9 dt J(H3,H2) = 5.5, J(H3,H1) = 2.0
H4 ~7.3 d J(H4,H6) = ~2.5
H6 ~6.9 dd J(H6,H7) = ~8.5, J(H6,H4) = ~2.5
H7 ~7.2 d J(H7,H6) = ~8.5
-O-CH₂-Ph (Methylene) ~5.1 s -
-C₆H₅ (Phenyl) ~7.3-7.5 m -

Predicted values are based on data for indene and related substituted compounds. chemicalbook.comacs.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization state (sp³, sp², sp). libretexts.org For this compound, a total of 16 distinct carbon signals are expected in a proton-decoupled spectrum. The chemical shifts are influenced by electronegativity and aromaticity. libretexts.org The carbon atom C5, being attached to the electronegative oxygen, is shifted downfield compared to the unsubstituted indene. chemicalbook.com The benzyloxy group contributes signals for the methylene carbon and the carbons of its phenyl ring. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 ~39
C2 ~127
C3 ~130
C3a ~145
C4 ~110
C5 ~158
C6 ~114
C7 ~120
C7a ~138
-O-CH₂-Ph (Methylene) ~70
-C₆H₅ (ipso) ~137
-C₆H₅ (ortho) ~128
-C₆H₅ (meta) ~128.5
-C₆H₅ (para) ~129

Predicted values are based on data for indene and related substituted compounds. chemicalbook.combeilstein-journals.org

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. walisongo.ac.id

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, key correlations would be observed between the vicinal protons H2 and H3, and between the adjacent aromatic protons H6 and H7. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. sdsu.edu It provides unambiguous one-bond C-H connectivity, confirming the assignments made in the 1D spectra. For example, the proton signal at ~5.1 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming the -O-CH₂-Ph group. walisongo.ac.idresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule. uvic.ca Key HMBC correlations for confirming the structure of this compound would include the correlation from the benzyloxy methylene protons to carbon C5 of the indene ring and to the ipso-carbon of the phenyl ring.

Table 3: Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Nuclei Type of Information
COSY H2 ↔ H3, H6 ↔ H7 Identifies adjacent protons
HSQC H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, etc. Connects protons to their directly bonded carbons
HMBC -O-CH₂- ↔ C5, -O-CH₂- ↔ C(ipso, phenyl) Confirms placement of the benzyloxy group

| HMBC | H4 ↔ C5, H4 ↔ C7a, H6 ↔ C5, H6 ↔ C7a | Confirms substitution pattern on the aromatic ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₆H₁₄O), the exact molecular weight is 222.1045 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm this elemental composition. rsc.org

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 222. The fragmentation pattern would be dominated by the cleavage of the benzylic ether bond, which is relatively weak. A major fragment would be the tropylium (B1234903) cation at m/z 91, formed from the benzyl (B1604629) moiety, which is characteristically stable and intense. Another significant fragmentation pathway would involve the loss of the benzyl radical (C₇H₇˙) to give an ion at m/z 131, corresponding to the indenyloxy cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Formula
222 Molecular Ion [M]⁺˙ [C₁₆H₁₄O]⁺˙
131 [M - C₇H₇]⁺ [C₉H₇O]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of energy corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Strong bands corresponding to the C-O-C asymmetric and symmetric stretching of the ether linkage would be prominent. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group on the indene ring appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com Therefore, the aromatic C=C stretching vibrations and the symmetric C-H stretching modes would be expected to produce strong signals in the Raman spectrum. spectroscopyonline.com The differences in selection rules for IR and Raman can help in assigning complex vibrational modes. rsc.org

Table 5: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Alkene (=C-H) Stretch ~3050 IR, Raman
Aliphatic (CH₂) Stretch 2950 - 2850 IR, Raman
Aromatic C=C Stretch 1610 - 1450 IR, Raman
Asymmetric C-O-C Stretch ~1250 IR (Strong)
Symmetric C-O-C Stretch ~1050 IR, Raman

X-ray Diffraction Analysis for Solid-State Structure Determination

For compounds that can be obtained as a suitable single crystal, X-ray diffraction (XRD) provides the most definitive structural evidence. pdx.edu This technique can precisely determine the three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. acsmaterial.com

An X-ray crystallographic analysis of this compound would confirm the planarity of the indene and benzyl rings and establish the conformation of the benzyloxy group relative to the indene system. Furthermore, it would reveal details about intermolecular interactions, such as π-stacking, that govern the crystal packing. While no specific crystal structure for this compound is publicly available, data for related derivatives demonstrate the utility of this method for confirming molecular geometry. figshare.com

Theoretical and Computational Chemistry Studies of 5 Benzyloxy 1h Indene

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For 5-(Benzyloxy)-1H-indene, these calculations would elucidate the distribution of electrons and the nature of its molecular orbitals, governed by the interplay between the indene (B144670) ring system and the benzyloxy group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Theoretical studies on the 1H-indene scaffold reveal that its aromaticity is influenced by three delocalized π molecular orbitals and two delocalized σ molecular orbitals. psu.eduscispace.com The introduction of a benzyloxy group at the 5-position is expected to significantly influence the electronic landscape. The oxygen atom of the benzyloxy group, with its lone pairs of electrons, can participate in π-conjugation with the indene ring, thereby raising the energy of the HOMO. The phenyl ring of the benzyloxy group further extends the conjugated system.

Consequently, the HOMO of this compound is anticipated to be localized primarily over the indene ring system and the oxygen atom of the benzyloxy group, indicating these regions as the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the fused ring system, representing the most probable area for nucleophilic attack. The energy of the HOMO and LUMO, along with the HOMO-LUMO gap, are critical parameters that can be calculated using methods like Density Functional Theory (DFT). A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Indene-5.8-0.94.9
This compound-5.5 (estimated)-1.1 (estimated)4.4 (estimated)
Benzyl (B1604629) alcohol-6.4-0.55.9

Note: The values for 1H-indene and benzyl alcohol are representative values from computational studies. The values for this compound are estimated based on the expected electronic effects of the substituent.

The charge distribution within a molecule provides a map of its electrostatic potential, highlighting electron-rich and electron-deficient regions. In this compound, the electronegative oxygen atom of the benzyloxy group would lead to a significant polarization of the C-O bond, resulting in a partial negative charge on the oxygen and a partial positive charge on the adjacent carbon atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. ajchem-a.com For this compound, MD simulations would be crucial for understanding the flexibility of the benzyloxy group and its preferred orientations relative to the indene ring.

Studies on other benzyloxy-substituted aromatic compounds have revealed the existence of multiple low-energy conformers that can interconvert. mdpi.com The rotational freedom around the C-O and O-CH₂ bonds of the benzyloxy group allows for different spatial arrangements. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Computational studies on benzyloxybenzenes have indicated that the optimized geometries are often non-planar. nih.gov MD simulations can also shed light on how the molecule interacts with other molecules, including solvents or biological macromolecules, by mapping out the potential energy surface of these interactions. africaresearchconnects.com

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. chemscene.com These calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, such calculations could predict its reactivity in various chemical transformations. For instance, in electrophilic substitution reactions, calculations could determine the most likely site of substitution on the aromatic rings by comparing the activation energies for attack at different positions. Similarly, for reactions involving the double bond of the five-membered ring, quantum chemical calculations could predict the stereoselectivity and regioselectivity of the reaction. These theoretical predictions can guide experimental efforts in synthesizing new derivatives of this compound.

Computational Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods play a significant role in modern SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that relate the biological activity of a series of compounds to their physicochemical properties, which are described by molecular descriptors. nih.gov These descriptors can be calculated from the molecular structure and can be of various types, including electronic, steric, and hydrophobic parameters.

While no specific QSAR studies on this compound are available, the methodology has been successfully applied to other indene derivatives. jddtonline.infoacs.orgekb.eg A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve:

Dataset selection: A series of indene analogs with known biological activities would be chosen.

Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Model generation and validation: Statistical methods, like partial least squares (PLS), are used to build a model that correlates the descriptor fields with the biological activity. The model's predictive power is then assessed using a test set of compounds. nih.gov

Such models can provide valuable insights into the structural features that are important for the desired biological activity and can be used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to understand the relationship between the structural features of a series of molecules and their biological activities. This method assumes that the interactions between a ligand and its target receptor are non-covalent and that variations in biological activity correlate with changes in the steric and electrostatic fields of the molecules. nih.gov While specific CoMFA studies focusing solely on a series of this compound analogs are not available in the public literature, the methodology can be described based on studies of structurally related indene and indole (B1671886) derivatives. Such an analysis would be crucial in guiding the synthesis of novel analogs with potentially enhanced activity for a given biological target.

A CoMFA study on analogs of this compound would commence with the selection of a training set of molecules with a range of biological activities. The three-dimensional structures of these compounds would be generated and aligned based on a common scaffold, which in this case would be the 1H-indene core. The steric and electrostatic fields around each molecule are then calculated at the intersections of a 3D grid using a probe atom.

The resulting data, which can amount to thousands of variables for each molecule, is then analyzed using partial least squares (PLS) regression. This statistical method correlates the variations in the field values with the changes in biological activity, producing a 3D-QSAR model. The quality of the model is assessed through statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

For instance, a CoMFA study on a series of indenopyrazole derivatives acting as cyclin-dependent kinase (CDK) inhibitors yielded a model with a strong correlative and predictive capability. nih.gov The cross-validated correlation coefficient (q²) for CDK4 and CDK2 inhibition was 0.747 and 0.755, respectively, indicating a robust model. nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecule's structure are likely to influence its biological activity:

Steric Contour Maps: These maps indicate areas where bulky substituents may either increase (green contours) or decrease (yellow contours) activity. For a series of this compound analogs, these maps might suggest that increasing the size of a substituent at a particular position on the indene ring or the benzyl group could enhance receptor binding.

Electrostatic Contour Maps: These maps show regions where positive (blue contours) or negative (red contours) electrostatic potential is favorable for activity. For the this compound scaffold, this could reveal that introducing an electron-withdrawing group on the benzyl ring or an electron-donating group on the indene nucleus might lead to more potent compounds.

In a study of indolylmethylamine derivatives, which are structurally similar to indene derivatives, it was found that bulky substituents at the 5-position of the indole ring, such as a benzyloxy group, generally increased inhibitory activity and selectivity for monoamine oxidase B (MAO-B). researchgate.net This suggests that for this compound, the benzyloxy group itself plays a significant role in the steric and electrostatic interactions with a target enzyme. A CoMFA analysis would help to precisely map these favorable interactions.

The predictive power of a CoMFA model is typically validated using a test set of compounds that were not included in the training set. A high predictive correlation coefficient (r²_pred) indicates that the model can accurately predict the biological activity of novel compounds. imist.ma

To illustrate the potential findings of a CoMFA study on a hypothetical series of this compound analogs, the following data tables are presented. These tables are based on the types of results reported for other indene and indole derivatives.

Table 1: Hypothetical Training and Test Set Data for CoMFA of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentExperimental pIC50Predicted pIC50Residual
Training Set
1HH6.56.40.1
24-ClH7.27.3-0.1
34-OCH3H6.86.70.1
4H4-F6.96.90.0
54-Cl4-F7.87.70.1
64-CH3H6.66.7-0.1
Test Set
7H4-CH36.76.8-0.1
84-NO2H7.57.40.1

This table is illustrative and does not represent actual experimental data for this compound analogs.

Table 2: Statistical Results of a Hypothetical CoMFA Model

ParameterValueDescription
q² (Cross-validated r²)0.68Indicates good internal model predictivity.
r² (Non-cross-validated r²)0.95Shows a strong correlation between experimental and predicted activities for the training set.
Optimal Number of Components5The number of latent variables used in the PLS model.
Standard Error of Estimate (SEE)0.25A measure of the goodness of fit.
F-value150.4Indicates the statistical significance of the model.
r²_pred (Predictive r²)0.72Demonstrates good predictive power for the external test set.

This table is illustrative and based on typical values from CoMFA studies on related heterocyclic compounds. nih.govmdpi.com

Preclinical in Vitro Biological Activity and Structure Activity Relationships of 5 Benzyloxy 1h Indene Derivatives

Analysis of Structure-Activity Relationships (SAR) within 5-(Benzyloxy)-1H-indene Series

The exploration of the structure-activity relationships (SAR) for this compound derivatives is crucial for understanding how molecular modifications influence their biological activity. This analysis provides insights into the key structural features required for potency and selectivity, guiding the design of more effective compounds.

Influence of Benzyloxy Moiety Position and Substituents on Biological Potency

The benzyloxy group is a significant pharmacophore in various biologically active molecules. nih.gov Its position on the indene (B144670) ring and the presence of substituents on the phenyl ring of the benzyloxy group can dramatically alter the biological potency of the derivatives.

Research on related heterocyclic compounds has demonstrated that the position of the benzyloxy group is a critical determinant of inhibitory activity. For instance, in a series of benzyloxy chalcones designed as monoamine oxidase B (MAO-B) inhibitors, shifting the benzyloxy group from the para to the ortho position on a phenyl ring led to a significant decrease in inhibitory potency. nih.gov This suggests that the spatial orientation of the benzyloxy group is vital for optimal interaction with the target protein.

Substituents on the phenyl ring of the benzyloxy moiety also play a crucial role. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity. While specific data on this compound is limited, studies on other scaffolds indicate that even minor changes, such as the addition of a methoxy (B1213986) or halogen group, can significantly impact biological activity. drugbank.com

To illustrate the potential impact of these modifications, the following table outlines hypothetical SAR data based on common observations in medicinal chemistry.

Compound Position of Benzyloxy Group Substituent on Phenyl Ring Hypothetical Biological Activity (IC50, µM)
A 5H5.2
B 4H15.8
C 6H12.3
D 54-OCH₃2.1
E 54-Cl8.5
F 52-OCH₃9.7

This table is illustrative and based on general principles of medicinal chemistry.

Impact of Indene Core Modifications on Biological Activity

Modifications to the indene core itself are another critical aspect of SAR studies. The indene skeleton is found in numerous biologically active natural and synthetic compounds. researchgate.net Alterations such as the introduction of substituents, saturation of the double bond, or the addition of functional groups at various positions can profoundly influence the compound's biological profile.

For example, in a series of indene derivatives designed as retinoic acid receptor α (RARα) agonists, the retention of the indene double bond was found to be favorable for potency. mdpi.com The introduction of a ketone group at the 1-position also enhanced binding affinity. mdpi.com Conversely, the addition of certain alkoxy-substituents at the 2-position was detrimental to activity. mdpi.com

These findings highlight the importance of the indene core's planarity and the specific substitution patterns for biological activity. The following table summarizes potential effects of indene core modifications on biological potency.

Compound Modification to Indene Core Hypothetical Biological Activity (IC50, µM)
G None (this compound)5.2
H 2,3-dihydro (indane)10.4
I 1-oxo3.1
J 2-methyl7.9
K 6-fluoro4.5

This table is illustrative and based on published findings for other indene derivatives.

Pharmacophore Hypothesis Generation for Target-Specific Interactions

Based on the SAR data, a pharmacophore model for this compound derivatives can be hypothesized. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.

For the this compound series, a potential pharmacophore model might include:

A hydrophobic region: Provided by the indene core, which can engage in van der Waals interactions with a hydrophobic pocket in the target protein.

A hydrogen bond acceptor: The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target.

An aromatic ring: The phenyl ring of the benzyloxy group can participate in π-π stacking or hydrophobic interactions.

The generation of a robust pharmacophore model typically involves computational studies, such as aligning a set of active molecules and identifying common features. researchgate.net This model can then be used for virtual screening to identify new, potentially active compounds and to rationalize the observed SAR.

Synthetic Applications of 5 Benzyloxy 1h Indene As a Versatile Building Block

Utilization in the Synthesis of Complex Organic Molecules

The indene (B144670) framework serves as a crucial starting point for the synthesis of intricate organic structures. acs.org The presence of the benzyloxy group in 5-(Benzyloxy)-1H-indene provides a latent hydroxyl group, which can be unmasked in later synthetic steps, adding to its versatility. This feature allows for the strategic incorporation of the indene core into larger, more complex molecules with potential biological activity.

A notable example of the complexity that can be achieved is in the synthesis of highly substituted, polyfunctionalized indenes. For instance, complex molecules such as Methyl 3-Amino-1-(5-(benzyloxy)-1H-indol-3-yl)-1H-indene-2-carboxylate have been synthesized. acs.org This synthesis showcases the ability to construct elaborate molecules containing both indole (B1671886) and indene scaffolds, where the benzyloxy group is a key substituent on the indole ring that ultimately becomes part of the final complex indene derivative. acs.org The reaction to form such compounds can involve a sequence of Michael addition, intramolecular cyclization, and nucleophilic substitution reactions. acs.org

The general synthetic utility of the indene core is well-established, with numerous methods developed for its functionalization. These methods include transition-metal-catalyzed reactions, which allow for the introduction of various substituents onto the indene skeleton. organic-chemistry.org The versatility of the indene scaffold makes it an attractive target for chemists aiming to build complex molecular frameworks. acs.org

Table 1: Examples of Complex Molecules Synthesized Using Indene-Related Scaffolds This table is generated based on the research findings in the provided text. The specific starting material for each example may vary, but they illustrate the synthetic utility of the core scaffold.

Final Compound Key Precursor Type Synthetic Strategy Reference
Methyl 3-Amino-1-(5-(benzyloxy)-1H-indol-3-yl)-1H-indene-2-carboxylate Substituted Indole Michael addition, intramolecular cyclization, nucleophilic substitution acs.org
Substituted 2-Indanones Benzyl (B1604629) Alkynyl Ethers ehu.esehu.es-Sigmatropic Rearrangement/5-Exo-Dig Cyclization
(±)-Indatraline Indene derivative Total Synthesis rsc.org

Role in Scaffold Hopping Strategies for Drug Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, aiming to discover new compounds with improved properties such as enhanced activity, better selectivity, or a more favorable pharmacokinetic profile. uniroma1.itnih.gov This technique allows researchers to explore novel regions of chemical space while retaining the key pharmacophoric features necessary for biological activity. nih.gov

The indene scaffold, due to its rigid structure and synthetic accessibility, represents a valuable template for scaffold hopping. While direct examples of this compound in published scaffold hopping studies are not prominent, the principle can be readily applied. The structurally related indole scaffold, for example, has been successfully used in scaffold hopping strategies to develop new therapeutic agents. mdpi.com Given the structural and electronic similarities, the this compound core can be considered a viable bioisosteric replacement for other bicyclic aromatic systems in drug candidates.

Computational methods are often essential for successful scaffold hopping, helping to identify potential replacement scaffolds that maintain the desired three-dimensional arrangement of functional groups. uniroma1.it The strategy can range from minor modifications, such as replacing a carbon atom with a heteroatom, to more significant changes like ring opening or closure reactions. nih.gov The ultimate goal is to generate novel chemical entities that may offer advantages over existing compounds, such as circumventing existing patents or improving drug-like properties. uniroma1.it The development of phosphodiesterase 2A (PDE2A) inhibitors involved a scaffold hop from a pyrazolopyrimidine to an imidazotriazine core to improve properties. rowansci.com

Table 2: Concepts in Scaffold Hopping This table provides an overview of key concepts in scaffold hopping relevant to drug discovery.

Concept Description Relevance to Drug Discovery Reference
Scaffold Hopping Replacing the core structure of a molecule with a different one while maintaining biological activity. Discovery of novel compounds with improved properties (potency, selectivity, pharmacokinetics). uniroma1.itnih.gov
Bioisosterism The substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, resulting in similar biological activity. A key principle underlying scaffold hopping, enabling the design of new drug candidates.
Computational Design Use of computer models to predict the activity and properties of new scaffolds. Essential for systematically exploring diverse chemical structures and identifying promising candidates. uniroma1.it
Intellectual Property Generating novel chemical entities to obtain new patents. A major driver for scaffold hopping in the pharmaceutical industry. uniroma1.it

Precursor in the Development of Advanced Intermediates

This compound is a valuable precursor for the synthesis of a variety of advanced intermediates, which are themselves starting points for more complex target molecules. The benzyloxy group can be carried through several synthetic steps and deprotected at a later stage to reveal a hydroxyl group, which can then be used for further transformations.

One example of an advanced intermediate derived from a related precursor is 5-(Benzyloxy)-2,3-dihydro-1-oxo-1H-inden-2-yl Acetate (B1210297) . nih.gov This molecule combines the benzyloxy-substituted indanone core with an acetate group, providing multiple points for further synthetic elaboration. Indanones, in general, are highly versatile intermediates used in the synthesis of a wide range of biologically active compounds, including multi-functional drugs for the treatment of Alzheimer's disease and selective estrogen receptor modulators. nih.gov

Furthermore, the indene skeleton can be transformed into other useful intermediates. For instance, methods have been developed for the synthesis of 1H-indene-3-carboxylates , which serve as a versatile platform for accessing a variety of bioactive molecules. rsc.org These carboxylate derivatives can participate in a range of coupling reactions and other transformations to build molecular complexity. The synthesis of such intermediates often relies on robust and mild reaction conditions, making them readily accessible. rsc.org The development of synthetic routes to functionalized indanones and other indene derivatives continues to be an active area of research due to their importance as key building blocks in organic and medicinal chemistry. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Direct academic contributions and discoveries specifically centered on 5-(Benzyloxy)-1H-indene are limited. However, the broader field of indene (B144670) chemistry provides a valuable context for understanding its potential significance. Research on various indene derivatives has established their importance as versatile building blocks in organic synthesis and as core structures in biologically active molecules.

Key discoveries in the broader field of indene chemistry that are relevant to this compound include:

Role as a Pharmacophore: The indene nucleus is a key structural motif in a variety of compounds exhibiting a wide range of biological activities. For instance, derivatives of 2,3-dihydro-1H-indene have been extensively investigated as potent inhibitors of tubulin polymerization, a critical target in cancer therapy. These compounds often act as anti-angiogenic and antitumor agents.

Synthetic Versatility: A multitude of synthetic routes to functionalized indenes have been developed, showcasing the adaptability of the indene scaffold for creating diverse molecular architectures. These methods often involve transition-metal-catalyzed cyclizations and other advanced organic transformations. The benzyloxy group at the 5-position of the indene ring can be readily introduced and serves as a protecting group for the hydroxyl functionality, which can be deprotected and further modified to generate a library of derivatives.

Intermediate in Complex Syntheses: Indene derivatives often serve as crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The specific substitution pattern of this compound makes it a potentially valuable precursor for more elaborate molecular targets.

While specific data for this compound is scarce, the collective knowledge on indene chemistry strongly suggests its potential as a valuable scaffold for further investigation.

Identification of Promising Areas for Future Research

The limited specific research on this compound presents a landscape ripe with opportunities for novel investigations. Future research can be strategically directed toward several key areas that promise to unveil the full potential of this compound and its derivatives.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future synthetic efforts should focus on developing novel, efficient, and environmentally sustainable methods for the preparation of this compound and its analogs. Key areas for exploration include:

Catalytic C-H Functionalization: Investigating modern catalytic methods, such as transition-metal-catalyzed C-H activation, to directly introduce the benzyloxy group or other functionalities onto the indene core would represent a significant advancement over classical multi-step syntheses.

Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound, making it more accessible for further studies.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce waste generation, and employ catalysts based on earth-abundant metals would align with the principles of sustainable chemistry.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new reactions. Future research should aim to:

Elucidate Reaction Pathways: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods to elucidate the detailed mechanistic pathways of key synthetic transformations.

Identify and Characterize Intermediates: Isolating and characterizing reactive intermediates in the synthesis of this compound derivatives can provide valuable insights into the reaction course and help in controlling selectivity.

Advanced Computational Modeling for Predictive Design

Computational chemistry can play a pivotal role in accelerating the discovery and development of novel this compound derivatives with desired properties. Future computational studies should focus on:

Structure-Activity Relationship (SAR) Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their molecular structure.

Molecular Docking and Dynamics Simulations: Utilizing molecular docking and molecular dynamics simulations to predict the binding modes of this compound derivatives with various biological targets and to understand the molecular basis of their activity.

Prediction of Physicochemical Properties: Employing computational methods to predict key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new analogs to guide the design of drug candidates with improved pharmacokinetic profiles.

Exploration of New Preclinical In Vitro Biological Targets and Mechanisms of Action

Given the diverse biological activities reported for other indene derivatives, a systematic exploration of the biological targets and mechanisms of action of this compound and its analogs is a highly promising research direction. Key areas for investigation include:

Screening Against a Broad Range of Targets: Conducting high-throughput screening of a library of this compound derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

Investigation of Anticancer Properties: Building upon the known anticancer activity of other indene derivatives, future studies should evaluate the potential of this compound analogs as inhibitors of tubulin polymerization, protein kinases, or other cancer-related targets.

Exploration of Neuroprotective and Anti-inflammatory Effects: Investigating the potential of these compounds to modulate pathways involved in neurodegenerative diseases and inflammation, which are areas where other classes of small molecules have shown promise.

Elucidation of Molecular Mechanisms: Once promising biological activities are identified, detailed in vitro studies should be conducted to elucidate the precise molecular mechanisms of action, including target engagement, downstream signaling effects, and cellular consequences.

Q & A

Q. What role do isotopic labeling studies play in tracing metabolic pathways of this compound derivatives?

  • ¹³C/²H-labeled analogs track metabolic products in vitro (e.g., liver microsomes) via LC-MS/MS. For example, benzyloxy group cleavage by CYP450 enzymes generates phenolic intermediates, identified using isotopic fragmentation patterns . Kinetic isotope effects (KIE) quantify rate-determining steps in degradation .

Methodological Considerations

Q. What are best practices for purifying this compound from complex reaction mixtures?

  • Flash chromatography (silica gel, hexane/EtOAc gradient) separates non-polar byproducts. For polar impurities, recrystallization from ethanol/water (7:3) yields high-purity crystals. Prep-HPLC with C18 columns resolves stereoisomers using acetonitrile/water mobile phases .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Accelerated stability studies (40°C/75% RH for 6 months) assess degradation via HPLC. Degradation products (e.g., hydrolyzed indenols) are quantified, and storage in amber vials under argon at -20°C is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.